molecular formula C28H48O B1200553 4alpha-Methylcholest-8-en-3beta-ol

4alpha-Methylcholest-8-en-3beta-ol

Cat. No. B1200553
M. Wt: 400.7 g/mol
InChI Key: SCEZIHJVTBQOLS-GDNVEGMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4alpha-methylcholest-8-en-3beta-ol is a 3beta-sterol and a cholestanoid.

Scientific Research Applications

Sterol Biosynthesis in Bacteria

The compound 4alpha-Methylcholest-8-en-3beta-ol plays a role in sterol biosynthesis in certain bacteria. For example, it has been identified in Methylococcus capsulatus, where sterol biosynthesis is blocked at the level of 4alpha-methyl delta8(14)-sterols (Bouvier et al., 1976). Similarly, in Methylosphaera hansonii, a psychrophilic methanotrophic bacterium, the presence of this compound among other sterols suggests a limited capacity for sterol biosynthesis in the Methylococcaceae family (Schouten et al., 2000).

Secondary Metabolites in Plants

In the study of secondary metabolites from plants like Senecio burtonii (Compositae), compounds related to this compound have been isolated and characterized, highlighting its relevance in plant biochemistry (Ndom et al., 2006).

Marine Organisms and Steroid Synthesis

The compound has been isolated from marine organisms, such as a Chinese soft coral Nephthea sp. The isolation of 4alpha-Methyl steroids, including derivatives of this compound, contributes to our understanding of steroid synthesis in marine ecosystems (Ma et al., 2007).

Analytical Techniques in Pharmacognosy

High-performance thin-layer chromatographic methods have been developed for the analysis of compounds including this compound. This highlights its significance in the field of pharmacognosy and natural product chemistry (Pandey et al., 2007).

Inhibition of Sterol Biosynthesis

Research has explored the inhibitory effects of compounds like this compound on sterol biosynthesis in cells. Such studies contribute to the understanding of cholesterol metabolism and related disorders (Schroepfer et al., 1977).

Role in Plant Metabolism

The compound is also involved in plant metabolism, such as in Zea mays (corn), where it plays a role in sterol biosynthesis. Studies on 4alpha-carboxysterol-C3-dehydrogenase/ C4-decarboxylase from Zea mays have provided insights into plant sterol metabolism (Rondet et al., 1999).

properties

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(3S,4S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-20,22-24,26,29H,7-17H2,1-6H3/t19-,20+,22-,23?,24+,26+,27-,28+/m1/s1

InChI Key

SCEZIHJVTBQOLS-GDNVEGMJSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@]2(C1CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O

SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCCC(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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